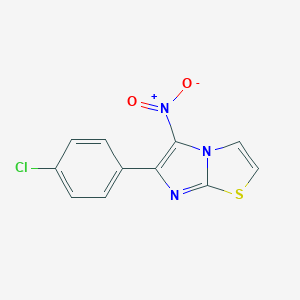

Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro-

Description

Properties

IUPAC Name |

6-(4-chlorophenyl)-5-nitroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2S/c12-8-3-1-7(2-4-8)9-10(15(16)17)14-5-6-18-11(14)13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDXZMZDTCQVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147719 | |

| Record name | Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106671-89-0 | |

| Record name | 6-(4-Chlorophenyl)-5-nitroimidazo(2,1-b)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106671890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-CHLOROPHENYL)-5-NITROIMIDAZO(2,1-B)THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ71XO4SC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Protocol

-

Starting Material Preparation : 4-(p-Chlorophenyl)thiazol-2-amine is synthesized via condensation of thiourea with α-bromo-p-chloroacetophenone in ethanol under reflux.

-

Cyclocondensation : Equimolar ratios of 4-(p-chlorophenyl)thiazol-2-amine, nitro-substituted benzaldehyde (e.g., 4-nitrobenzaldehyde), and tert-butyl isocyanide are heated in methanol at 60°C for 12 hours.

-

Nitration Optimization : Post-cyclization nitration is performed using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to introduce the 5-nitro group selectively.

Key Parameters

-

Regioselectivity : The electron-donating thiazole sulfur directs nitration to position 5.

-

Limitations : Competing N-oxidation occurs at temperatures >10°C, requiring strict thermal control.

Palladium-catalyzed cross-coupling enables late-stage introduction of the p-chlorophenyl group, offering flexibility in functionalization.

Reaction Protocol

-

Core Synthesis : 6-Bromoimidazo[2,1-b]thiazole-5-nitro is prepared via cyclization of 2-aminothiazole with α-bromo ketones, followed by nitration.

-

Coupling Reaction : The brominated intermediate reacts with p-chlorophenylboronic acid (1.2 eq) in a mixture of n-propanol and aqueous Na₂CO₃ (2M), catalyzed by Pd(OAc)₄ (5 mol%) and triphenylphosphine (5 mol%) under reflux for 6 hours.

Key Parameters

-

Side Reactions : Homocoupling of boronic acid (<5%) is suppressed by degassing the reaction mixture.

-

Advantages : Enables modular synthesis of diverse aryl-substituted derivatives.

Diazonium Salt Functionalization

Diazotization and coupling provide an alternative route for introducing nitro groups at specific positions.

Reaction Protocol

Key Parameters

-

Regioselectivity : Diazonium coupling occurs preferentially at the thiazole C5 position due to electron density distribution.

Comparative Analysis of Synthetic Methodologies

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Three-Component | Thiazol-2-amine, aldehyde, isocyanide | Methanol, HNO₃/H₂SO₄, 0–5°C | 68–72 | One-pot core formation | Thermal sensitivity during nitration |

| Suzuki-Miyaura | 6-Bromoimidazo-thiazole, boronic acid | Pd(OAc)₄, Na₂CO₃, reflux | 78–82 | Late-stage functionalization | Requires palladium catalysts |

| Diazonium Coupling | p-Nitroaniline, imidazo-thiazole | NaNO₂, HCl, ethanol | 65–70 | Direct nitro group introduction | Limited to activated aryl positions |

Industrial-Scale Considerations

For large-scale production, the Suzuki-Miyaura method is favored due to its scalability and tolerance of diverse boronic acids. Continuous flow reactors reduce catalyst loading (2–3 mol% Pd) and improve reaction consistency. Post-synthesis purification involves silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted imidazo(2,1-b)thiazole derivatives with various functional groups

Scientific Research Applications

Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro- has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro- involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: Inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.

Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural variations in imidazo[2,1-b]thiazole derivatives occur at positions 5 and 6, which critically influence pharmacological activity and physicochemical properties. Below is a comparative analysis:

Key Findings

Position 5 Substituents Nitro Group (NO₂): Enhances electron-withdrawing effects, improving interactions with kinase active sites (e.g., COX-2, VEGFR). For example, 6-(4-methylsulfonylphenyl)-5-dimethylamino derivatives showed 100-fold higher COX-2 selectivity than COX-1 . Cyanomethyl (CH₂CN): Linked to antisecretory activity in gastric glands, suggesting utility in ulcer treatment . Thioether (S-R): Derivatives like 6-phenyl-5-(phenylthio)- exhibit antitumor activity, likely due to sulfur-mediated redox modulation .

Isopropylsulfanyl: Introduces steric bulk, which may reduce off-target binding but improve metabolic stability . Methylsulfonylphenyl: Enhances hydrogen bonding with COX-2’s hydrophobic pocket, critical for selective inhibition .

Anticancer Activity

- Pyrimidinyl-substituted imidazo[2,1-b]thiazoles inhibit Raf kinases, while nitro derivatives (e.g., 5-nitro-6-aryl) show promise in blocking VEGF/VEGFR pathways, a key target in angiogenesis .

Physicochemical Properties Nitro-substituted derivatives generally exhibit lower solubility but higher metabolic stability compared to amino or hydroxyl analogs . The p-chlorophenyl group contributes to a ClogP ~3.2, favoring oral bioavailability .

Biological Activity

Imidazo(2,1-b)thiazole, 6-(p-chlorophenyl)-5-nitro- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound features a fused imidazole and thiazole ring system, with a p-chlorophenyl and nitro substituent.

- Molecular Formula : CHClNOS

- CAS Number : 106671-89-0

Biological Activities

Imidazo(2,1-b)thiazole derivatives, including the compound in focus, exhibit a range of biological activities:

- Antimicrobial Activity : This compound has been shown to possess significant antibacterial and antifungal properties. It inhibits the growth of various pathogens by disrupting cell wall synthesis and metabolic pathways .

- Anticancer Activity : The compound induces apoptosis in cancer cells and has demonstrated effectiveness against several cancer cell lines. For instance, it has been evaluated for its anti-proliferative effects against HepG2 hepatic cancer cells, showing an IC value of 12.73 ± 1.36 μg/mL .

- Anti-inflammatory Properties : Research indicates that imidazo(2,1-b)thiazole derivatives can modulate inflammatory responses, contributing to their therapeutic potential in inflammatory diseases .

The biological activities of imidazo(2,1-b)thiazole are attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways critical for microbial growth.

- Cancer Cell Apoptosis : It activates specific signaling pathways that lead to programmed cell death in malignant cells. The mechanism involves the inhibition of key proteins associated with cell proliferation .

Research Findings and Case Studies

Several studies have explored the biological activity of imidazo(2,1-b)thiazole derivatives:

Comparative Analysis

When compared to other similar compounds:

- Imidazo(2,1-b)thiazole Derivatives : These compounds share structural similarities but differ in substituents, affecting their biological activity.

- Thiazole and Imidazole Derivatives : While these lack one of the rings present in imidazo(2,1-b)thiazole, they still exhibit notable antimicrobial and anticancer properties.

Q & A

Q. What are the established synthetic methodologies for preparing 6-(p-chlorophenyl)-5-nitro-substituted Imidazo[2,1-b]thiazole derivatives?

The synthesis of this compound typically involves multi-step strategies:

- Cyclization reactions : Thiosemicarbazide reacts with carboxylic acids to form 2-amino[1,3,4]thiadiazoles, followed by treatment with 2-haloketones to yield imidazo[2,1-b]thiazole scaffolds .

- Friedel-Crafts acylation : Eaton’s reagent enables solvent-free Friedel-Crafts reactions to fuse aromatic rings onto the imidazo[2,1-b]thiazole core, achieving yields of 90–96% .

- Functionalization : Bromination at specific positions (e.g., C5) can be achieved using N-bromosuccinimide (NBS) for further derivatization .

- Schiff base formation : Condensation of 6-carbaldehyde derivatives with aromatic amines creates intermediates for oxazepine or imidazolone derivatives .

Q. Which analytical techniques are critical for characterizing the structural and purity profile of this compound?

Key methods include:

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion patterns, while FT-IR identifies functional groups (e.g., nitro, chlorophenyl) .

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, and HPLC ensures purity .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- Melting point analysis : Electrothermal apparatus measurements verify crystalline consistency .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. antitumor efficacy) of this compound across studies?

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., bacterial vs. mammalian), incubation times, or concentration ranges. Standardize protocols using guidelines like CLSI for antimicrobial tests .

- Structural modifications : Subtle changes (e.g., substituent position or electronic effects) alter bioactivity. Perform structure-activity relationship (SAR) studies with systematic substitutions .

- Solubility and formulation : Poor aqueous solubility may reduce in vivo efficacy. Use co-solvents (e.g., DMSO/PBS mixtures) or nanoformulations to improve bioavailability .

Q. What integrated computational-experimental approaches are recommended to elucidate the mechanism of action of this compound?

- Molecular docking : Screen against target proteins (e.g., 15-lipoxygenase, acetylcholinesterase) to identify binding interactions. Validate with in vitro enzyme inhibition assays .

- QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data to predict optimizable regions .

- In silico ADMET profiling : Predict pharmacokinetic properties (absorption, toxicity) using tools like SwissADME or ProTox-II to prioritize derivatives for in vivo testing .

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

- Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratios) impacting yield .

- Response surface methodology (RSM) : Model interactions between factors (e.g., reaction time vs. reagent stoichiometry) to pinpoint optimal conditions .

- Robustness testing : Evaluate parameter ranges (e.g., ±10% catalyst variation) to ensure reproducibility under scaled-up conditions .

Q. What strategies resolve conflicting data in spectroscopic assignments (e.g., NMR peak overlaps or ambiguous NOE correlations)?

- 2D NMR techniques : Use HSQC, HMBC, and NOESY to resolve overlapping signals and confirm spatial proximities .

- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .

- X-ray crystallography : Resolve absolute configuration and substituent orientation for crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.